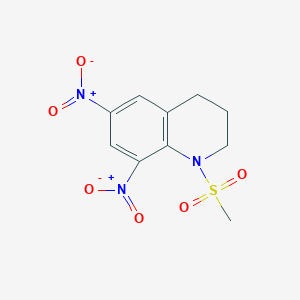![molecular formula C17H13N5O2S B11047599 3-{6-Methanesulfonyl-7-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyridine](/img/structure/B11047599.png)
3-{6-Methanesulfonyl-7-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{6-Methanesulfonyl-7-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyridine is a heterocyclic compound that features a triazolopyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of the triazole and pyrimidine rings in its structure contributes to its biological activity and makes it a versatile candidate for various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-Methanesulfonyl-7-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring by reacting an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.
Cyclization to Form the Triazolopyrimidine Core: The triazole intermediate is then subjected to cyclization with a suitable aldehyde or ketone to form the triazolopyrimidine core.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling with Pyridine: The final step involves coupling the triazolopyrimidine intermediate with a pyridine derivative under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-{6-Methanesulfonyl-7-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
3-{6-Methanesulfonyl-7-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and other protein kinases, which are targets for cancer therapy.
Biological Studies: The compound is used in studying cell signaling pathways and apoptosis mechanisms due to its ability to interact with specific molecular targets.
Chemical Biology: It is employed in the design of chemical probes for investigating biological processes at the molecular level.
Industrial Applications: The compound’s derivatives are explored for their potential use in agrochemicals and materials science.
作用機序
The mechanism of action of 3-{6-Methanesulfonyl-7-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyridine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cell cycle progression and inducing apoptosis in cancer cells . The methanesulfonyl group enhances its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activity, used as a scaffold for kinase inhibitors.
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
3-{6-Methanesulfonyl-7-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methanesulfonyl group and the triazolopyrimidine core enhances its potential as a therapeutic agent, particularly in targeting protein kinases involved in cancer progression .
特性
分子式 |
C17H13N5O2S |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
6-methylsulfonyl-7-phenyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H13N5O2S/c1-25(23,24)14-11-19-17-20-16(13-8-5-9-18-10-13)21-22(17)15(14)12-6-3-2-4-7-12/h2-11H,1H3 |
InChIキー |
CASLNTGDLHUIBS-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(N2C(=NC(=N2)C3=CN=CC=C3)N=C1)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047516.png)
![6,13-di(prop-2-yn-1-yl)-13,13a-dihydro-6H-phthalazino[1,2-b]quinazoline-5,8-dione](/img/structure/B11047526.png)
![3-(2-chloro-3-pyridyl)-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11047533.png)
![3-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B11047538.png)
![N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B11047541.png)
![Methyl 4-(3-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11047547.png)
![N-benzyl-6-bromo-1-[(4-chlorophenyl)carbonyl]-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B11047555.png)

![3-amino-N-[4-(diethylamino)phenyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11047571.png)
![6-(2,6-Dimethoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047574.png)
![3-butyl-1-(3-methoxyphenyl)-4-[(3-methoxyphenyl)carbamoyl]-1H-1,2,3-triazol-3-ium-5-olate](/img/structure/B11047581.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11047586.png)
![5-amino-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)pyrazole-4-carbonitrile](/img/structure/B11047589.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[4-(ethylsulfamoyl)phenyl]acetamide](/img/structure/B11047590.png)